molecular formula C20H16ClN5O B11468030 8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11468030
M. Wt: 377.8 g/mol
InChI Key: OJZLTDYWRKZUAD-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[5,1-c][1,2,4]triazine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine ring system. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. Due to its structural similarity to nucleic bases, it may act as a metabolite and interfere with cellular processes . This compound has shown cytotoxic activity against colon, breast, and lung carcinoma cells, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an anticancer agent and its diverse applications in scientific research make it a compound of significant interest .

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C20H16ClN5O/c1-12-17(14-8-10-15(21)11-9-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,27)

InChI Key

OJZLTDYWRKZUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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